molecular formula C44H54N7O9P B587689 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide CAS No. 143060-53-1

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide

Cat. No. B587689
M. Wt: 855.93
InChI Key: YLGHZAYWNYAERE-MXWPLEIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoramidite used to incorporate a 8-oxo-modified deoxyguanosine into an oligonucleotide.

Scientific Research Applications

  • Bifunctional Acyclic Nucleoside Phosphonates Synthesis :

    • A study by Vrbovská et al. (2006) outlines a general method for the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides, which can be useful in the synthesis of novel groups of acyclic nucleoside phosphonates (ANPs) (Vrbovská et al., 2006).
  • Antiprotozoal Activity of Aza-Analogues :

    • Research by Ismail et al. (2003) on aza-analogues of furamidine indicates the potential of certain compounds in antiprotozoal activity, with significant in vitro and in vivo effects against specific pathogens (Ismail et al., 2003).
  • Antibacterial and Antifungal Agents :

    • A study by Helal et al. (2013) on 2-(6-methoxy-2-naphthyl)propionamide derivatives reveals significant antibacterial and antifungal activities in certain cases, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
  • Synthesis of CCR5 Antagonists :

    • Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, which could have implications in the treatment of diseases like HIV (Ikemoto et al., 2005).
  • Synthesis and Antimicrobial Evaluation :

    • Research by Farag et al. (2008) on bis(thioxopyridine) and other derivatives shows antimicrobial evaluation, indicating their potential as antimicrobial agents (Farag et al., 2008).
  • Palladium-Catalyzed Syntheses :

    • A study by Bacchi et al. (2005) discusses the palladium-catalyzed synthesis of heterocyclic derivatives, which are essential in medicinal chemistry for the development of new drugs (Bacchi et al., 2005).
  • Dinucleotide Analogs Synthesis :

    • Valiyev et al. (2010) focus on the synthesis of novel dinucleotide analogs, highlighting new strategies in nucleotide analog synthesis, which are crucial in pharmaceutical research (Valiyev et al., 2010).
  • Antimicrobial Activities of Dihydropurinones :

    • Sharma et al. (2004) synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, demonstrating their potential in antimicrobial applications (Sharma et al., 2004).

properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H54N7O9P/c1-27(2)40(52)48-42-47-39-38(41(53)49-42)46-43(54)50(39)37-25-35(60-61(58-24-12-23-45)51(28(3)4)29(5)6)36(59-37)26-57-44(30-13-10-9-11-14-30,31-15-19-33(55-7)20-16-31)32-17-21-34(56-8)22-18-32/h9-11,13-22,27-29,35-37H,12,24-26H2,1-8H3,(H,46,54)(H2,47,48,49,52,53)/t35-,36+,37+,61?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGHZAYWNYAERE-MXWPLEIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC(=O)N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54N7O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

855.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-8-oxo-2'-deoxyguanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Reactant of Route 3
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Reactant of Route 4
Reactant of Route 4
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide
Reactant of Route 6
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide

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